BAY1143269 is a small-molecule inhibitor specifically targeting the dual mitogen-activated protein kinase-interacting protein kinases 1 and 2 (MNK1 and MNK2). These kinases are involved in regulating various cellular processes, including protein synthesis and cell proliferation, and play significant roles in oncogenesis. The compound has shown promise in preclinical studies for its ability to inhibit tumor growth by interfering with the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E), which is crucial for the translation of oncogenic mRNAs .
The synthesis of BAY1143269 involves several key steps that utilize various chemical reactions to construct its complex molecular framework. The synthetic route typically includes:
The synthesis may involve reactions such as:
BAY1143269 has a complex molecular structure characterized by its pyrazolo[3,4-b]pyridine core, which is essential for its interaction with the ATP binding site of MNK1/2. The precise arrangement of atoms allows for optimal interactions with key residues in the kinase's active site.
The molecular formula for BAY1143269 is CHNO, and it has a molecular weight of approximately 273.30 g/mol. Its structural features include:
BAY1143269 primarily acts through competitive inhibition of MNK1/2 by binding to their ATP-binding sites. This prevents the phosphorylation of substrates such as eIF4E, thereby disrupting downstream signaling pathways critical for cancer cell survival and proliferation.
In vitro studies have demonstrated that BAY1143269 effectively inhibits MNK1/2 activity in a dose-dependent manner, leading to reduced levels of phosphorylated eIF4E in treated cells. This inhibition has been linked to decreased expression of oncogenic proteins involved in tumor growth and survival .
BAY1143269 exerts its effects by binding to the active site of MNK1/2, thereby blocking ATP access necessary for kinase activity. This inhibition leads to:
Studies have shown that treatment with BAY1143269 results in significant downregulation of key oncogenic pathways, including those regulated by eIF4E, leading to enhanced apoptosis in cancer cell lines .
BAY1143269 is typically characterized by its solid-state properties:
The compound exhibits stability under standard laboratory conditions but may be sensitive to moisture and light. Its pH stability range is optimal between 6-8, which aligns with physiological conditions.
The compound's logP (partition coefficient) indicates moderate lipophilicity, which supports its potential bioavailability when administered in vivo .
BAY1143269 has significant potential applications in cancer therapy due to its ability to inhibit MNK1/2. Its use has been explored in various preclinical models for:
Ongoing research aims to further elucidate its therapeutic potential and optimize dosing regimens for clinical applications .
BAY1143269 is a small-molecule inhibitor identified through high-throughput screening and lead optimization, specifically designed to target the MAP kinase-interacting serine/threonine-protein kinase 1 (MNK1) [1] [2]. Its potency stems from selective interactions with the unique structural features of the MNK1 kinase domain. Unlike typical protein kinases that possess a conserved DFG (Asp-Phe-Gly) motif in the ATP-binding pocket, MNK1 and MNK2 contain a distinctive DFD motif (Asp-Phe-Asp) [7] [9]. This alteration influences ATP binding and creates a structural niche exploitable for selective inhibition. BAY1143269 binds to the inactive conformation of MNK1, engaging with hydrophobic residues adjacent to the DFD motif and inducing allosteric changes that prevent kinase activation [9].
Biochemical assays reveal BAY1143269 exhibits nanomolar inhibitory activity (IC₅₀ < 10 nM) against MNK1, with >100-fold selectivity over MNK2 and other kinases like PKC or PIM1 [1] [7]. This selectivity is attributed to its interaction with the activation loop’s autoinhibitory module, which is more stringent in MNK1 than in MNK2 [9]. Molecular dynamics simulations confirm that BAY1143269 stabilizes MNK1 in a closed, inactive state, contrasting with ATP-competitive inhibitors that paradoxically prime the kinase for activation [9].
Table 1: Key Structural Motifs Targeted by BAY1143269 in MNK1
Structural Element | Role in MNK1 Function | Impact of BAY1143269 Binding |
---|---|---|
DFD Motif | Alters ATP-binding specificity | Blocks ATP access via steric hindrance |
Hydrophobic Pocket | Adjacent to catalytic site | Induces allosteric inactivation |
Activation Loop | Auto-inhibitory module | Stabilizes inactive conformation |
The primary downstream target of MNK1 is eukaryotic translation initiation factor 4E (eIF4E), phosphorylated at Ser209. eIF4E phosphorylation is oncogenic, promoting the translation of mRNAs encoding proteins involved in proliferation, angiogenesis, and survival [1] [7]. BAY1143269 disrupts this axis by inhibiting MNK1-mediated eIF4E phosphorylation, as demonstrated in non-small cell lung cancer (NSCLC) and glioblastoma models [1] [5].
In vitro, BAY1143269 reduces phospho-eIF4E (p-eIF4E) levels by >80% in tumor cells, weakening eIF4E’s affinity for the 5ʹ-cap structure of mRNAs (m⁷GTP) [7]. This impairs the translation of oncogenic transcripts:
In glioblastoma, BAY1143269 suppresses tumor-derived VEGF secretion, inhibiting capillary network formation in endothelial cells and disrupting the tumor pro-angiogenic microenvironment [5]. Xenograft studies show that oral administration of BAY1143269 decreases p-eIF4E and VEGF levels in tumors by >50%, correlating with reduced tumor growth [5].
Table 2: Oncogenic Proteins Downregulated via BAY1143269-Mediated eIF4E Suppression
Oncogenic Protein | Function in Cancer | BAY1143269-Induced Reduction |
---|---|---|
VEGF | Angiogenesis, metastasis | >60% in glioblastoma models |
Survivin | Apoptosis evasion | 70% in NSCLC cell lines |
MMP-9 | Extracellular matrix remodeling | 55% in patient-derived xenografts |
MCL-1 | Mitochondrial apoptosis blockade | 65% across solid tumors |
BAY1143269 exerts broader effects by disrupting crosstalk between the MAPK and PI3K/AKT pathways, which are frequently co-activated in cancers [3] [7] [9]. MNK1 sits at the junction of these pathways, integrating signals from ERK (MAPK) and mTOR (PI3K). Inhibition of MNK1 by BAY1143269 uncouples this synergy:
In NSCLC models, BAY1143269 combined with cisplatin delays tumor regrowth by 40% compared to monotherapy, attributed to dual suppression of MAPK-driven proliferation (cyclin D1) and PI3K-mediated survival (BCL-2) [1] [3]. Additionally, BAY1143269 reshapes the tumor immune microenvironment:
Computational modeling of PI3K/AKT-MAPK crosstalk in melanoma confirms that MNK1 inhibition amplifies the efficacy of pathway-specific inhibitors by preventing compensatory feedback loops [4] [9].
Table 3: BAY1143269 Compound Profile
Attribute | Detail |
---|---|
IUPAC Name | Not disclosed in literature |
Synonyms | BAY 1143269 |
Drug Type | Small molecule |
Target | MAP kinase-interacting serine/threonine-protein kinase 1 (MNK1) |
Mechanism | Allosteric MNK1 inhibitor (inactive conformation) |
Highest Phase | Phase 1 (Discontinued as monotherapy) |
Key Indications | NSCLC, Glioblastoma (preclinical) |
Originator Organization | Bayer AG |
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.:
CAS No.: 25309-44-8